N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Description
“N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The structures of the synthesized compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were analyzed. The structure–activity relationship of the triazolo[4,3-a]pyrazine derivatives was preliminarily investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Future Directions
Mechanism of Action
Target of Action
The primary target of N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is the CDK2 (Cyclin-Dependent Kinase 2) protein . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle, preventing the proliferation of cells . This makes it a potential candidate for cancer treatment, as it can selectively target tumor cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to a halt in cell proliferation .
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation, particularly in tumor cells . This is due to the inhibition of CDK2, which prevents the progression of the cell cycle . Therefore, this compound could potentially be used as a targeted therapy for cancer treatment .
Properties
IUPAC Name |
6-methyl-4-oxo-N-[(4-propan-2-yloxyphenyl)methyl]-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10(2)25-13-6-4-12(5-7-13)8-18-16(23)14-15-17(24)19-11(3)9-22(15)21-20-14/h4-7,9-10H,8H2,1-3H3,(H,18,23)(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJILWOMOJGPSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC(C)C)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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